

what is (S)-NADH-d1 used for in research

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Compound Focus: (S)-NADH-d1

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Primary Research Applications

Researchers primarily use **(S)-NADH-d1** and similar deuterated tracers in the following areas:

- **Tracing Metabolic Flux:** The core use is to trace the flow of electrons through specific metabolic pathways [1]. By using substrates like [4-2H]-glucose, researchers can generate deuterium-labeled NADH (functionally analogous to **(S)-NADH-d1**) inside cells and track how these electrons are used, for instance, in glycolysis or to regenerate NAD⁺ via lactate dehydrogenase (LDH) [1].
- **Studying Mitochondrial Dysfunction:** These tracers are vital for analyzing metabolic problems caused by a high NADH/NAD⁺ ratio, such as when the mitochondrial Electron Transport Chain is impaired [1]. They help map how cells rewire their glucose metabolism under such stress.
- **Quantifying NAD⁺ and NADH:** Deuterated versions of NAD⁺ can serve as internal standards in mass spectrometry-based methods for precise measurement of NAD⁺ and NADH levels in biological samples [2]. While the cited protocol uses 18O-NAD⁺, the principle is the same for **(S)-NADH-d1**.

Example Experimental Protocol

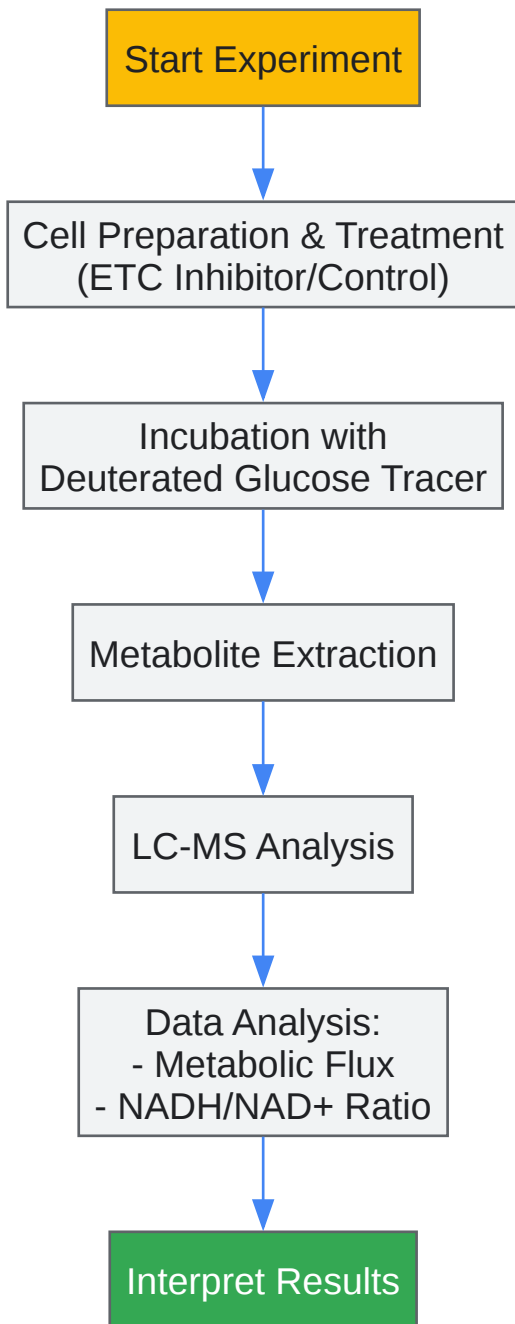
The table below summarizes a protocol for tracing glucose metabolism using deuterated glucose, which generates deuterium-labeled NADH within cells [1].

Step	Description	Key Reagents
1. Cell Preparation	Culture cells (e.g., human cancer cell lines like 143B) and pre-treat with ETC inhibitors (e.g.,	Cell culture medium, ETC inhibitors

Step	Description	Key Reagents
	piERICIDIN A, antimycin A) or a control (DMSO).	
2. Metabolic Tracing	Replace medium with a tracing medium containing a deuterated glucose tracer.	[4-2H]-glucose, [3-2H]-glucose, or [U-13C]-glucose
3. Metabolite Extraction	At defined time points, rapidly extract intracellular metabolites using ice-cold, dedicated extraction buffers.	80% methanol or acetonitrile/methanol/water with formic acid
4. Data Acquisition	Analyze metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).	LC-MS instrumentation
5. Data Analysis	Process the raw MS data to identify deuterium-labeled species and calculate labeling patterns and ratios.	Specialized MS data analysis software

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical experiment using deuterated glucose to study NADH-mediated metabolism, based on the protocol above [1]:



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Key Insights from Research

Using these methods, critical findings have emerged:

- **Metabolic Rewiring:** ETC dysfunction increases the NADH/NAD⁺ ratio, forcing cells to rewire their metabolism. Deuterated tracers show increased reliance on pathways like LDH to regenerate NAD⁺

and maintain redox balance [1].

- **Biomarker Identification:** An elevated NADH/NAD⁺ ratio in tissues can be indicated by measuring specific metabolites in plasma or tissue, such as lactate/pyruvate ratio, α -hydroxybutyrate, alanine, and aspartate [1].

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References

1. for analyzing metabolic derangements caused by increased... Protocols [pmc.ncbi.nlm.nih.gov]
2. Assays for Determination of Cellular and Mitochondrial NAD⁺ and... [experiments.springernature.com]

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